molecular formula C4H6N2 B028129 3-Methylpyrazole CAS No. 1453-58-3

3-Methylpyrazole

Cat. No. B028129
CAS RN: 1453-58-3
M. Wt: 82.1 g/mol
InChI Key: XKVUYEYANWFIJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Methylpyrazole and its derivatives has been achieved through various methods. One efficient approach involves the one-pot, highly regioselective synthesis of racemic 3,3'-spiro-phosphonylpyrazole-oxindole by 1,3-dipolar cycloaddition of an in situ generated anion of dialkyl 1-diazomethylphosphonate from the Bestmann-Ohira reagent & methyleneindolinones, providing a pathway to highly functionalized pyrazole scaffolds under mild conditions (Shelke & Suryavanshi, 2015). Additionally, 1-Methyl-3-propylpyrazole-5-carboxlic acid, a key intermediate for certain pharmaceuticals, has been synthesized from 2-pentanone and diethyl oxalate, showcasing a high-yield, fewer-step route (Zhen, 2001).

Molecular Structure Analysis

3-Methylpyrazole forms the basis for complex molecular structures, including mononuclear complexes with metals such as copper, cobalt, palladium, and zinc. These complexes exhibit varied geometries—octahedral for copper and cobalt, square planar for palladium, and tetrahedral for zinc—demonstrating the compound's versatility in forming coordination compounds (Khan et al., 2014).

Chemical Reactions and Properties

3-Methylpyrazole undergoes diverse chemical reactions, enabling the synthesis of a wide range of derivatives. For instance, it has been used as a raw material for synthesizing 1-methyl-pyrazole-3-carboxylic acid through oxidation and methylation, highlighting its chemical reactivity and functional group transformation capabilities (Yuan-fu, 2011).

Scientific Research Applications

  • 3-Methylpyrazole is a heterocyclic compound . It’s often used as a starting material for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
  • Pyrazoles, including 3-Methylpyrazole, are known as versatile scaffolds in organic synthesis and medicinal chemistry . They exhibit tautomerism, a phenomenon that may influence their reactivity .
  • 3-Methylpyrazole and its derivatives have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
  • Nitrification Inhibitor

    • Summary: 3-Methylpyrazole is used as a nitrification inhibitor for nitrogen fertilizers . This helps to slow down the conversion of nitrogenous compounds into nitrate, thus improving the efficiency of nitrogen fertilizers.
  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

    • Summary: 3-Methylpyrazole has been used in the synthesis of pyrazolo[3,4-b]pyridine derivatives . These compounds have potential applications in various fields, including medicinal chemistry.
    • Method: The synthesis involves a multicomponent reaction (MCR) of 5-amino-1-phenyl-3-methylpyrazole, formaldehyde, and β-diketones in water using InCl3 as a catalyst .
    • Results: This method produces pyrazolo[3,4-b]pyridine derivatives in high yields .
  • Heterocyclic Building Block

    • Summary: 3-Methylpyrazole is often used as a starting material for the preparation of more complex heterocyclic systems . These systems have relevance in the pharmaceutical field.
    • Results: The use of 3-Methylpyrazole as a building block can lead to the creation of a wide variety of pharmaceutical compounds .
  • Inhibitor of Alcohol Dehydrogenase

    • Summary: 3-Methylpyrazole has been shown to inhibit the action of horse liver alcohol dehydrogenase (LADH) . This property has led to its use in treating methanol poisoning .
    • Results: The use of 3-Methylpyrazole in this context can help to mitigate the effects of methanol poisoning .
  • Potential Anti-allergic Agents

    • Summary: Pyrazoles, including 3-Methylpyrazole, have been studied for their potential as anti-allergic agents .
    • Results: While research is ongoing, some studies have shown promising results in this area .
  • Analgesic Agents

    • Summary: Pyrazoles, including 3-Methylpyrazole, have been studied for their potential as analgesic agents .
    • Results: While research is ongoing, some studies have shown promising results in this area .

Safety And Hazards

3-Methylpyrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It may also damage the unborn child and cause damage to organs through prolonged or repeated exposure .

Future Directions

Pyrazole-containing compounds, including 3-Methylpyrazole, have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

5-methyl-1H-pyrazole
Source PubChem
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InChI

InChI=1S/C4H6N2/c1-4-2-3-5-6-4/h2-3H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVUYEYANWFIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2
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DSSTOX Substance ID

DTXSID3073260
Record name 3-Methylpyrazole
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Molecular Weight

82.10 g/mol
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Physical Description

Melting point = 36.5 deg C; [ChemIDplus] Colorless or yellow liquid; [Alfa Aesar MSDS]
Record name 3-Methylpyrazole
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Product Name

3-Methylpyrazole

CAS RN

1453-58-3, 88054-14-2
Record name 3-Methylpyrazole
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Record name 1H-Pyrazole, 5-methyl-
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Record name 3-METHYLPYRAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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